NVP-CGM097 (sulfate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

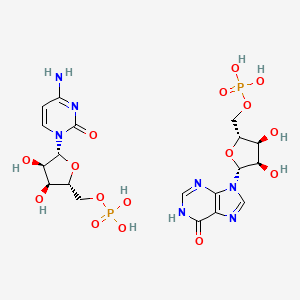

NVP-CGM097 sulfate is a potent and selective MDM2 inhibitor . It is currently under clinical trials and has shown potential in inhibiting the proliferation of tumor cells .

Molecular Structure Analysis

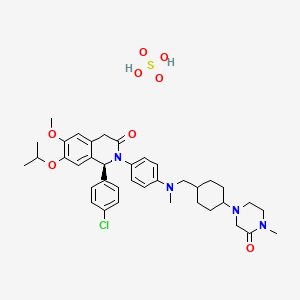

The molecular formula of NVP-CGM097 sulfate is C38H49ClN4O8S . It has an exact mass of 756.30 and a molecular weight of 757.340 .Chemical Reactions Analysis

NVP-CGM097 sulfate has been found to reverse ABCB1-mediated multidrug resistance (MDR) by directly blocking the ABCB1-mediated drug efflux and raising the accumulation of chemotherapeutic drugs in cancer cells .Aplicaciones Científicas De Investigación

Cancer Treatment

NVP-CGM097 is a potent and selective MDM2 inhibitor that is currently undergoing phase 1 clinical trials for the treatment of p53wt tumors . It has shown promising results in preclinical species, leading to tumor regression in multiple xenografted models of p53 wild-type human cancer .

Activation of p53 Pathway

NVP-CGM097 binds to the human Mdm2 protein with a Ki value of 1.3 nM, leading to the activation of the p53 pathway . This activation can induce robust p53-dependent cell cycle arrest and apoptosis in human p53 wild-type tumor cells .

Inhibition of MDM2

MDM2 is an E3 ubiquitin ligase that targets p53 for degradation by the proteasome . NVP-CGM097 acts as a potent inhibitor of MDM2, thereby preventing the degradation of p53 and enhancing its tumor-suppressing effects .

Restoration of p53 Levels

In many tumor cells, p53 is frequently inactivated, often via overexpression of MDM2 . NVP-CGM097 can competitively bind MDM2 and restore p53 levels to a threshold to induce apoptosis .

Drug Discovery

The discovery and development of NVP-CGM097 have provided valuable insights into the structural features and the amino acid side chains involved in the intracellular PPI . This knowledge can be leveraged in the design and synthesis of other potential cancer therapeutics .

Pharmacokinetic and Pharmacodynamic Studies

NVP-CGM097 has desirable pharmacokinetic and pharmacodynamic profiles in animals, along with excellent oral bioavailability . These properties make it a suitable candidate for further development and clinical testing .

Mecanismo De Acción

NVP-CGM097 sulfate works by inhibiting the binding of the HDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53 . This prevents the proteasome-mediated enzymatic degradation of p53, which may result in the restoration of p53 signaling and, thus, the p53-mediated induction of tumor cell apoptosis .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN4O4.H2O4S/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42;1-5(2,3)4/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3;(H2,1,2,3,4)/t26?,31?,38-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFLKIFVIZIALIA-GHVGLMRRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=C2CC(=O)N([C@H](C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H49ClN4O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.